molecular formula C21H20F3NO3 B11705267 Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11705267
M. Wt: 391.4 g/mol
InChI Key: OJYNYUADRROHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with a prop-2-en-1-yl ester at position 3, a methyl group at position 2, a keto group at position 5, and a 2-(trifluoromethyl)phenyl group at position 3. The trifluoromethyl (CF₃) substituent is notable for its electron-withdrawing properties, which can enhance metabolic stability and influence intermolecular interactions. The compound’s stereochemistry and puckered ring conformation (common in hexahydroquinolines) may further modulate its physicochemical and biological behavior.

Properties

Molecular Formula

C21H20F3NO3

Molecular Weight

391.4 g/mol

IUPAC Name

prop-2-enyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H20F3NO3/c1-3-11-28-20(27)17-12(2)25-15-9-6-10-16(26)19(15)18(17)13-7-4-5-8-14(13)21(22,23)24/h3-5,7-8,18,25H,1,6,9-11H2,2H3

InChI Key

OJYNYUADRROHAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3C(F)(F)F)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Trifluoroethanol (TFE) or ethanol are preferred due to their ability to stabilize intermediates and enhance reaction rates.

  • Temperature : Reactions typically proceed at 50–85°C, with higher temperatures (>80°C) risking side product formation.

  • Catalyst : ZrOCl₂·8H₂O (0.15 mol%) significantly improves yield (up to 92%) by facilitating imine formation and cyclization.

Procedure :

  • Combine 1,3-cyclohexanedione (1 mmol), allyl acetoacetate (1 mmol), 2-(trifluoromethyl)benzaldehyde (1 mmol), and ammonium acetate (1.2 mmol) in TFE (2 mL).

  • Heat at 50°C for 4–6 hours under stirring.

  • Remove solvent via distillation and recrystallize the crude product from ethanol/water.

Key Data :

ParameterValueSource
Yield85–92%
Reaction Time4–6 hours
Purity (HPLC)>98%

Multi-Step Synthesis via Intermediate Formation

A patent-derived method involves sequential cyclization, dehydration, and de-esterification to achieve higher stereochemical control.

Step 1: Cyclization to Octahydroquinoline Intermediate

Reagents :

  • Allyl 4,4,4-trifluoro-3-oxobutanoate

  • 1,3-cyclohexanedione

  • 2-(trifluoromethyl)benzaldehyde

  • Ammonium acetate

Conditions :

  • Solvent: Ethanol, reflux (78°C)

  • Catalyst: None (self-condensation)

  • Time: 3 hours.

Intermediate : Allyl 4-(2-(trifluoromethyl)phenyl)-2-hydroxy-5-oxo-2-(trifluoromethyl)-1,2,3,4,5,6,7,8-octahydroquinoline-3-carboxylate.

Step 2: Dehydration to Hexahydroquinoline

Reagents :

  • p-Toluenesulfonic acid (pTSA)

  • Solvent: n-Butyl acetate

Conditions :

  • Temperature: 125°C

  • Time: 2 hours

  • Yield: 89%.

Step 3: De-esterification

Reagents :

  • Wilkinson’s catalyst (chlorotris(triphenylphosphine)rhodium)

  • Solvent: Ethanol/acetic acid

Conditions :

  • Temperature: 70–75°C

  • Time: 3–5 hours

  • Yield: 78%.

Advantages :

  • Enables isolation and purification of intermediates.

  • Suitable for large-scale production with minimal side reactions.

Green Chemistry Approaches Using Ionic Liquids

A room-temperature protocol employing [H₂-DABCO][HSO₄]₂ ionic liquid achieves high efficiency and sustainability.

Reaction Setup

  • Catalyst : [H₂-DABCO][HSO₄]₂ (5 mol%)

  • Solvent : Ethanol

  • Conditions : Ambient temperature (25°C), 5–15 minutes

Procedure :

  • Mix 1,3-cyclohexanedione (1 mmol), allyl acetoacetate (1 mmol), 2-(trifluoromethyl)benzaldehyde (1 mmol), and ammonium acetate (1.5 mmol) in ethanol.

  • Add ionic liquid and stir until completion (monitored by TLC).

  • Filter and recrystallize from acetonitrile.

Performance Metrics :

MetricValueSource
Yield94–100%
Reaction Time5–15 minutes
Catalyst Reusability5 cycles

Industrial-Scale Continuous Flow Synthesis

EvitaChem highlights a continuous flow method for scalable production.

Key Features

  • Reactor Type : Tubular flow reactor

  • Residence Time : 20–30 minutes

  • Temperature : 70°C

  • Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15)

Advantages :

  • Consistent product quality (purity >97%).

  • Throughput: 1–5 kg/day per reactor unit.

Comparative Analysis of Methodologies

Table 1: Method Comparison

MethodYieldTimeScalabilityGreen Metrics
Hantzsch One-Pot85–92%4–6 hoursModerateModerate
Multi-Step78%8–10 hoursHighLow
Ionic Liquid94–100%5–15 minHighHigh
Continuous Flow>97%20–30 minIndustrialModerate

Key Insights :

  • Ionic liquid methods excel in speed and sustainability but require catalyst recycling infrastructure.

  • Continuous flow systems are optimal for industrial-scale production but demand higher initial investment.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized hexahydroquinoline compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of hexahydroquinoline derivatives characterized by a trifluoromethyl group and a carboxylate functionality. Its molecular formula is C25H21F3O5SC_{25}H_{21}F_3O_5S, with a molecular weight of approximately 490.5 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it particularly valuable in drug development.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties. Its mechanism involves the inhibition of specific enzymes associated with cancer cell proliferation. Studies have shown that derivatives of similar structures can achieve IC50 values in the low microgram range against various cancer cell lines, including HCT-116 and MCF-7 .
  • Anti-inflammatory Properties : The compound is also being investigated for its ability to modulate inflammatory pathways. By interacting with molecular targets involved in inflammation, it could lead to the development of new anti-inflammatory drugs.
  • Enzyme Inhibition : The hexahydroquinoline core allows for interactions with enzyme active sites, making it a candidate for designing enzyme inhibitors that could be used in treating diseases related to enzyme dysregulation.

Materials Science

  • Development of Functional Materials : The unique chemical structure enables the synthesis of materials with specific properties, such as enhanced thermal stability or electrical conductivity. This makes it suitable for applications in electronics and advanced materials.
  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with desirable characteristics for various industrial applications.

Synthesis and Production

The synthesis of Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclocondensation Reactions : Utilizing aldehydes and ketones in the presence of amines and catalysts.
  • Continuous Flow Reactors : In industrial settings, these reactors ensure consistent quality and yield by allowing precise control over reaction parameters.

Case Studies

  • Anticancer Research : A study published in PMC demonstrated the synthesis of related compounds that showed significant antiproliferative activity against human cancer cell lines . These findings suggest that further exploration of Prop-2-en-1-yl 2-methyl derivatives could yield potent anticancer agents.
  • Biological Activity Assessment : Another investigation highlighted the use of similar hexahydroquinoline derivatives as enzyme inhibitors in biochemical assays. The results indicated promising activity that warrants further exploration into their therapeutic potential .

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Hexahydroquinoline Derivatives

Compound Name Substituent (Position 4) Ester Group Molecular Weight logP logS (Sw) Reference
Target Compound 2-(Trifluoromethyl)phenyl Prop-2-en-1-yl Not reported N/A N/A
Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-{2-[(propan-2-yl)oxy]phenyl}-... 2-Isopropoxyphenyl Prop-2-en-1-yl 409.53 4.6019 -4.5357
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... 4-Methoxyphenyl Methyl Not reported N/A N/A
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... 3-Hydroxyphenyl Ethyl Not reported N/A N/A

Key Observations :

  • Ester Group Influence : The prop-2-en-1-yl ester in the target compound and ’s analog may confer higher lipophilicity (logP ~4.6) compared to methyl or ethyl esters. This could enhance membrane permeability but reduce aqueous solubility (logSw ≈ -4.5).
  • Hydroxy and methoxy groups () may participate in hydrogen bonding, increasing solubility but reducing passive diffusion across biological membranes.

Electronic and Steric Considerations

  • Electronic Effects: The CF₃ group’s electronegativity could polarize the phenyl ring, affecting charge distribution and reactivity at the quinoline core. This contrasts with the electron-donating methoxy group in , which might stabilize resonance structures.

Biological Activity

Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, particularly the presence of a trifluoromethyl group, enhances its chemical and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C19H18F3NO3C_{19}H_{18}F_3NO_3, with a molecular weight of 365.3 g/mol. The trifluoromethyl group is known to improve metabolic stability and bioavailability, making it a valuable modification in drug design.

PropertyValue
Molecular FormulaC19H18F3NO3C_{19}H_{18}F_3NO_3
Molecular Weight365.3 g/mol
IUPAC NameMethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
InChI KeyXTFOJEIEYGQEGL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The trifluoromethyl group enhances its ability to penetrate biological membranes and interact with proteins, leading to increased cellular uptake and bioavailability.

Research indicates that quinoline derivatives can modulate several signaling pathways involved in inflammation and cancer progression. For instance, studies have shown that compounds with similar structures can inhibit pathways associated with tumor growth and metastasis by inducing apoptosis in cancer cells and reducing inflammatory responses in various models .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinoline derivatives. In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In murine models, it significantly reduced lipopolysaccharide (LPS)-induced inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . This effect suggests potential applications in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Study 2: Anti-inflammatory Effects

In a murine model of acute lung injury induced by LPS, administration of the compound significantly decreased neutrophil infiltration and reduced levels of inflammatory mediators. Histological analysis revealed improved lung architecture compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically follows a modified Hantzsch-like multicomponent reaction , involving cyclocondensation of a β-ketoester, aldehyde, and ammonium acetate. Key steps include:

  • Step 1 : Formation of the hexahydroquinoline core via a one-pot reaction under reflux in ethanol or methanol.
  • Step 2 : Introduction of the 2-(trifluoromethyl)phenyl group via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and Lewis acids like BF₃·Et₂O .
  • Step 3 : Esterification with prop-2-en-1-yl alcohol using DCC/DMAP or EDCI coupling agents. Critical factors : Solvent polarity (e.g., THF vs. DMF), temperature control (±5°C), and stoichiometric ratios (e.g., 1:1.2 for aldehyde:β-ketoester) significantly impact yields (reported 45–68% in related analogs) .

Q. Which spectroscopic techniques are most effective for structural characterization?

A combination of NMR, FT-IR, and X-ray crystallography is recommended:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., the methyl group at C2 and trifluoromethylphenyl aromatic protons). DMSO-d₆ is preferred for resolving NH protons in the hexahydroquinoline core .
  • X-ray crystallography : Resolves stereochemistry at C4 and confirms the chair conformation of the hexahydroquinoline ring. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is typical .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ ion for C₂₃H₂₃F₃NO₃).

Q. How can researchers assess the compound’s stability under physiological conditions?

Conduct accelerated stability studies :

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Thermal stability : Heat samples to 40–60°C and analyze decomposition products using LC-MS.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation .

Advanced Research Questions

Q. How do electronic effects of the 2-(trifluoromethyl)phenyl substituent influence binding to biological targets?

The CF₃ group enhances lipophilicity (logP ~3.5) and introduces steric bulk, which may modulate interactions with hydrophobic enzyme pockets (e.g., cyclooxygenase-2). Methodological approaches:

  • Computational docking : Compare binding energies of CF₃-substituted vs. non-substituted analogs using AutoDock Vina.
  • SAR studies : Synthesize analogs with Cl, OMe, or H substituents at the phenyl ring and test inhibition of inflammatory markers (e.g., TNF-α) .

Q. What strategies resolve contradictions in reported pharmacological data across in vitro models?

Contradictions often arise from assay variability (e.g., cell line specificity or IC₅₀ calculation methods). Solutions include:

  • Orthogonal assays : Validate anti-inflammatory activity using both LPS-induced RAW264.7 macrophages and human PBMC models.
  • Dose-response normalization : Express data as % inhibition relative to positive controls (e.g., diclofenac) to minimize inter-experiment variability .
  • Meta-analysis : Pool data from ≥3 independent studies and apply statistical weighting for outliers.

Q. What in vivo models are suitable for evaluating therapeutic potential against neuroinflammatory diseases?

Prioritize models with blood-brain barrier (BBB) penetration and biomarker endpoints:

  • Mice/rats : LPS-induced neuroinflammation models with TNF-α and IL-6 quantification in cerebrospinal fluid.
  • Microdialysis : Measure brain extracellular fluid concentrations post-IV administration to assess BBB permeability.
  • Behavioral assays : Use the Morris water maze to correlate anti-inflammatory effects with cognitive improvement .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity profiles between cancer and normal cell lines?

Discrepancies may reflect selective targeting of oncogenic pathways (e.g., PI3K/Akt). Steps for resolution:

  • Dose-range refinement : Test concentrations from 1 nM–100 μM to identify therapeutic windows.
  • Mechanistic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes.
  • Mitochondrial toxicity assays : Compare ATP levels in normal (HEK293) vs. cancer (HeLa) cells using luminescence assays .

Methodological Tables

Analytical Technique Key Parameters Application Example
X-ray crystallographyMo-Kα radiation, 100 KConfirm stereochemistry at C4
HPLC-UVC18 column, 70:30 MeOH/H₂OQuantify degradation products
Molecular dockingAutoDock Vina, ΔG < -8 kcal/molPredict COX-2 binding affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.